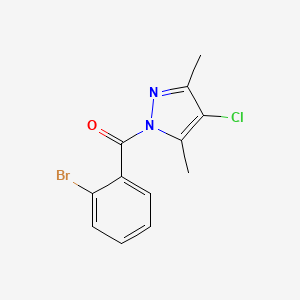
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide" is a complex organic compound, belonging to the family of acrylamides, which are known for their diverse applications in materials science, organic synthesis, and potentially as intermediates in pharmaceuticals. Acrylamides themselves are crucial in the development of polymers and small molecules with specific functionalities.
Synthesis Analysis
The synthesis of such specific acrylamide compounds typically involves acylation reactions where the corresponding aniline derivative is reacted with acryloyl chloride in the presence of a base. For example, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation has been demonstrated, showcasing the feasibility of producing similar compounds with high yields and purity through careful control of reaction conditions such as temperature, time, and molar ratios of reactants (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamides like "this compound" can be elucidated using spectroscopic methods such as NMR, IR, and possibly X-ray crystallography. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the structure of a novel benzamide was analyzed using X-ray diffraction and DFT calculations, highlighting the approach for structural determination (S. Demir et al., 2015).
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, an alpha,beta-unsaturated reactive molecule, is extensively studied due to its widespread industrial use and presence in foods processed under high temperatures. It serves as a precursor for polyacrylamide, which has applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein electrophoresis. The chemistry, biochemistry, metabolism, and toxicology of acrylamide are areas of active research, contributing to understanding its formation in food and its role in human health (Friedman, 2003).
Industrial Perspective on Acrylamide Research
From an industry perspective, acrylamide's occurrence, chemistry, and toxicology are scrutinized to assess potential health risks from its presence in the diet. This encompasses the analytical and mechanistic understanding of acrylamide formation and efforts to reduce its levels in food products (Taeymans et al., 2004).
Toxicological Considerations
The toxicological profile of acrylamide, including its neurotoxic, genotoxic, carcinogenic, and reproductive effects, is critically reviewed. Understanding acrylamide's metabolism, distribution in food, and its impact on health forms the basis for assessing the risk and developing mitigation strategies (Dearfield et al., 1988).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals reveals its potential versatility as a ligand. This aspect of acrylamide chemistry could be relevant in exploring the binding interactions and reactivity of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide with metal ions or in catalytic systems (Girma et al., 2005).
Mitigation of Acrylamide Toxicity
Research on mitigating the dietary acrylamide burden, including strategies from selecting low-acrylamide-producing plant varieties to employing food processing techniques that minimize acrylamide formation, offers insights into handling acrylamide and potentially related compounds safely (Friedman & Levin, 2008).
特性
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11-9-15(16(22-2)10-14(11)18)20-17(21)8-5-12-3-6-13(19)7-4-12/h3-10H,1-2H3,(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDUJEMIKBMVDI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)
![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)



![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)
